![molecular formula C17H12N4S B11795129 1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11795129.png)
1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings, and a biphenyl group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Construction of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as anilines, aryl ketones, and formamides under oxidative conditions.
Introduction of the Thiol Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Des Réactions Chimiques
1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core or the biphenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds, such as:
1-Phenylpyrazolo[3,4-d]pyrimidine: Lacks the biphenyl group, which may affect its biological activity and chemical properties.
4-Biphenylylthiol: Contains the biphenyl group and thiol group but lacks the pyrazolo[3,4-d]pyrimidine core, leading to different applications and properties.
The uniqueness of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol lies in its combination of these structural features, which confer specific chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C17H12N4S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C17H12N4S/c22-17-15-10-20-21(16(15)18-11-19-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19,22) |
Clé InChI |
IRCKJCWVKGYWLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=S)N=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



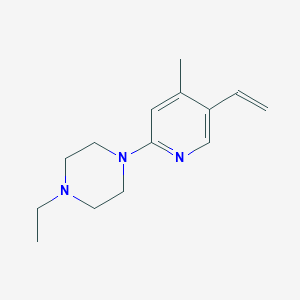

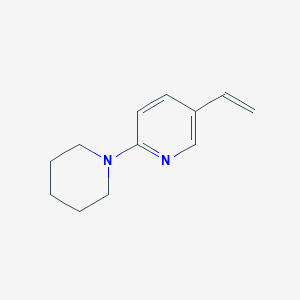

![Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate](/img/structure/B11795104.png)
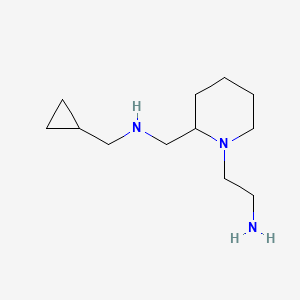

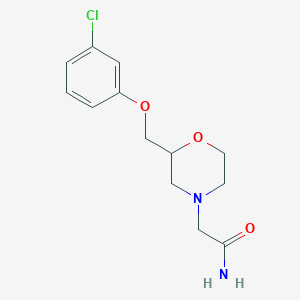

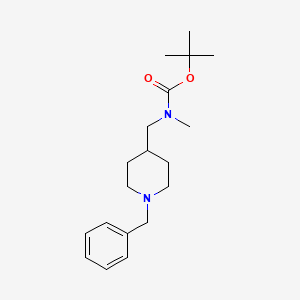
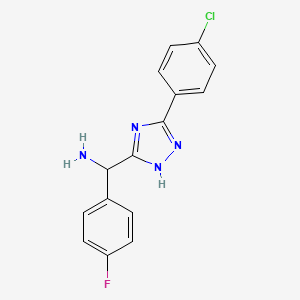
![6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11795140.png)
![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)
